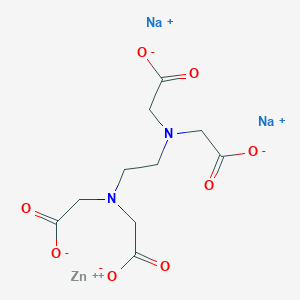
Ethylenediaminetetraacetic Acid Disodium Zinc Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium zinc edetate is a chelating agent that forms stable complexes with metal ions. It is widely used in various fields, including medicine, chemistry, and industry, due to its ability to bind and sequester metal ions such as zinc, calcium, and lead .
准备方法
Synthetic Routes and Reaction Conditions: Disodium zinc edetate is typically synthesized by reacting ethylenediaminetetraacetic acid with zinc salts in the presence of sodium hydroxide. The reaction involves the formation of a complex between the zinc ion and the ethylenediaminetetraacetic acid, followed by the addition of sodium ions to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of disodium zinc edetate involves the following steps:
- Dissolving ethylenediaminetetraacetic acid in water.
- Adding zinc chloride or zinc sulfate to the solution.
- Adjusting the pH with sodium hydroxide to facilitate the formation of the disodium zinc edetate complex.
- Filtering and purifying the final product to obtain a high-purity compound .
化学反应分析
Types of Reactions: Disodium zinc edetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions:
Chelation with Metal Ions: Disodium zinc edetate reacts with various metal ions, including calcium, magnesium, and lead, under neutral to slightly alkaline conditions.
Major Products Formed:
科学研究应用
Disodium zinc edetate has a wide range of applications in scientific research:
作用机制
Disodium zinc edetate exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The chelation process involves the coordination of the metal ion with the nitrogen and oxygen atoms of the ethylenediaminetetraacetic acid ligand. This binding reduces the availability of free metal ions in the solution, thereby mitigating their toxic effects .
Molecular Targets and Pathways:
Metal Ions: The primary targets of disodium zinc edetate are divalent and trivalent metal ions, including zinc, calcium, and lead.
Chelation Pathway: The chelation pathway involves the formation of a stable complex between the metal ion and the ethylenediaminetetraacetic acid ligand, which is then excreted from the body.
相似化合物的比较
Disodium Calcium Edetate: Similar to disodium zinc edetate, disodium calcium edetate is used in chelation therapy to treat heavy metal poisoning.
Disodium Magnesium Edetate: This compound is used for similar purposes but has a higher affinity for magnesium ions.
Uniqueness: Disodium zinc edetate is unique in its ability to form stable complexes with zinc ions, making it particularly useful in applications where zinc chelation is required. Its superior bioavailability compared to other zinc compounds makes it a preferred choice in dietary supplements and medical treatments .
属性
CAS 编号 |
14025-21-9 |
|---|---|
分子式 |
C10H12N2NaO8Zn- |
分子量 |
376.6 g/mol |
IUPAC 名称 |
sodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |
InChI 键 |
LUSLGWQEKDGFIM-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Zn+2] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Zn+2] |
Key on ui other cas no. |
14025-21-9 73513-47-0 |
物理描述 |
No reaction with water. May float or sink in water. (USCG, 1999) DryPowder; OtherSolid; PelletsLargeCrystals |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















